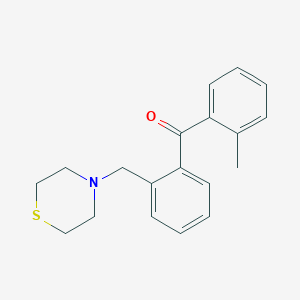

2-Methyl-2'-thiomorpholinomethyl benzophenone

Description

2-Methyl-2'-thiomorpholinomethyl benzophenone is a sulfur-containing benzophenone derivative characterized by a benzophenone core substituted with a thiomorpholinomethyl group and a methyl group. Thiomorpholine, a six-membered heterocycle with one sulfur atom replacing an oxygen in morpholine, confers distinct electronic and steric properties to the compound.

Its synthesis likely involves cross-coupling or alkylation strategies analogous to those employed for related benzophenone derivatives, such as selagibenzophenone B .

Propriétés

IUPAC Name |

(2-methylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS/c1-15-6-2-4-8-17(15)19(21)18-9-5-3-7-16(18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYXTWGNQCPSFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643800 | |

| Record name | (2-Methylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-38-9 | |

| Record name | (2-Methylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2’-thiomorpholinomethyl benzophenone typically involves the reaction of benzophenone with thiomorpholine and a methylating agent under controlled conditions. The reaction is carried out in the presence of a base to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of 2-Methyl-2’-thiomorpholinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-2’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzophenone group to a benzhydrol group.

Substitution: The thiomorpholine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Benzhydrol derivatives.

Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Photoinitiators in Polymer Chemistry

One of the primary applications of 2-Methyl-2'-thiomorpholinomethyl benzophenone is as a photoinitiator in polymerization processes. Photoinitiators are compounds that absorb light and initiate polymerization, making them crucial in the production of coatings, adhesives, and inks.

- Mechanism : Upon exposure to UV light, this compound generates free radicals that initiate the polymerization of monomers, leading to the formation of cross-linked networks.

- Advantages : Its effectiveness under UV light allows for rapid curing processes, enhancing production efficiency.

Anticancer Research

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated cytotoxic effects on various cancer cell lines.

- Case Study : A study evaluated its effects on breast cancer cells, revealing significant inhibition of cell proliferation at specific concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It exhibits activity against several bacterial strains, making it a candidate for developing new antimicrobial agents.

- Study Findings : Research has shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting potential use in pharmaceutical formulations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting specific analytes through spectroscopic methods. Its ability to form complexes with certain ions enhances detection sensitivity.

- Application : Used in UV-visible spectroscopy for quantifying metal ions in environmental samples.

Mécanisme D'action

The mechanism of action of 2-Methyl-2’-thiomorpholinomethyl benzophenone involves the absorption of UV light by the benzophenone group, leading to the formation of reactive intermediates. These intermediates can initiate polymerization reactions or interact with biological molecules, depending on the application. The thiomorpholine group enhances the compound’s reactivity and stability, making it effective in various chemical processes.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Halogen-Substituted Thiomorpholinomethyl Benzophenones

Several halogenated derivatives of thiomorpholinomethyl benzophenone have been synthesized, differing in substituent type and position. Key examples include:

- 3'-Fluoro-2-thiomorpholinomethyl benzophenone (CAS: 898781-78-7)

- 4-Chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone (CAS: 898781-96-9)

- 3-Chloro-5-fluoro-2'-thiomorpholinomethyl benzophenone (CAS: 898782-20-2)

- 4-Bromo-3-fluoro-2'-thiomorpholinomethyl benzophenone (CAS: 898781-94-7)

Structural and Functional Differences :

- Bromine, with greater steric bulk, may impede molecular interactions but improve lipophilicity .

- Photostability: Benzophenone derivatives are known for UV absorption and photoprotective mechanisms. Thiomorpholine substitution may alter excited-state dynamics compared to hydroxylated analogues like those studied in photoprotection systems .

Table 1: Properties of Select Thiomorpholinomethyl Benzophenones

Activité Biologique

2-Methyl-2'-thiomorpholinomethyl benzophenone is a compound that belongs to the benzophenone family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzophenone core with a thiomorpholine moiety, which contributes to its biological properties. The synthesis typically involves the reaction of benzophenone derivatives with thiomorpholine under specific conditions, often employing catalysts or reagents that facilitate the formation of the desired product.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzophenone derivatives, including this compound. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines such as HL-60 and A-549. The IC50 values for these compounds often range from 0.26 to 0.99 μM, indicating potent anticancer activity .

Table 1: Anticancer Activity of Related Benzophenone Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HL-60 | TBD |

| Benzophenone derivative A | A-549 | 0.82 |

| Benzophenone derivative B | SW480 | 0.99 |

2. Anti-inflammatory Effects

Benzophenones are also recognized for their anti-inflammatory properties. Studies have demonstrated that derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6 in various cellular models, suggesting a mechanism that might involve the inhibition of NF-κB activation .

3. Antimicrobial Activity

The antimicrobial potential of benzophenones has been explored extensively. Compounds similar to this compound have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Some studies suggest that certain benzophenones inhibit kinases involved in cell signaling pathways related to inflammation and cancer progression.

- Antioxidant Activity : The presence of specific functional groups in the structure may confer antioxidant properties, helping to mitigate oxidative stress in cells .

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating various benzophenone derivatives, it was found that those with thiomorpholine substitutions exhibited enhanced cytotoxicity against human cancer cell lines compared to their non-substituted counterparts. The study employed both in vitro assays and molecular docking simulations to elucidate the binding affinities and interactions at the molecular level.

Case Study 2: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory effects of these compounds using RAW 264.7 macrophage cells. The findings indicated that treatment with this compound resulted in a significant reduction in nitric oxide production, suggesting a robust anti-inflammatory response mediated through the inhibition of NF-κB signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.